2-(2-Chlorophenyl)-1-(oxolan-3-yl)ethan-1-one
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Overview
Description
2-(2-Chlorophenyl)-1-(oxolan-3-yl)ethan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a chlorophenyl group and an oxolane ring attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(oxolan-3-yl)ethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with 3-hydroxypropanal in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by cyclization to form the oxolane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as zeolites or metal-organic frameworks can enhance the efficiency of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-(oxolan-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-chlorophenyl)acetic acid or 2-(2-chlorophenyl)ethanol.
Reduction: Formation of 2-(2-chlorophenyl)-1-(oxolan-3-yl)ethanol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-Chlorophenyl)-1-(oxolan-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(oxolan-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1-(oxolan-3-yl)ethanol: A reduced form of the compound with an alcohol group.
2-(2-Chlorophenyl)acetic acid: An oxidized form with a carboxylic acid group.
2-(2-Chlorophenyl)-1-(oxolan-3-yl)ethanamine: A derivative with an amine group.
Uniqueness
2-(2-Chlorophenyl)-1-(oxolan-3-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
2-(2-Chlorophenyl)-1-(oxolan-3-yl)ethan-1-one, a compound with significant potential in biological applications, has been the subject of various studies focusing on its antimicrobial and antifungal properties. This article reviews the biological activity of this compound, summarizing key findings from recent research, including its mechanisms of action, synthesis, and potential therapeutic applications.
- Molecular Formula : C12H13ClO2
- Molecular Weight : 224.68 g/mol
- CAS Number : 1179149-53-1
The compound features a chlorophenyl group and an oxolane ring, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can lead to the modulation of enzymatic activities and cellular pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, altering cellular functions.
- Receptor Binding : It can bind to cellular receptors, potentially influencing various biological responses.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial effects.
Study | Pathogen Tested | Inhibition Zone (mm) | Concentration (μg/mL) |
---|---|---|---|
Study 1 | E. coli | 15 | 50 |
Study 2 | S. aureus | 18 | 50 |
Study 3 | C. albicans | 20 | 50 |
These results suggest that the compound has potential as a broad-spectrum antimicrobial agent.
Antifungal Activity
The antifungal properties have been evaluated against common agricultural pathogens:
Pathogen | Inhibition Rate (%) at 50 μg/mL |
---|---|
Physalospora piricola | 80 |
Sclerotinia sclerotiorum | 91 |
Fusarium oxysporum | 75 |
Most compounds tested demonstrated moderate to high inhibitory activities against these pathogens, indicating strong antifungal potential.
Case Study 1: Antiviral Mechanisms
A study investigated the antiviral mechanisms of similar compounds, revealing that modifications in the structure significantly affect their activity against viruses such as Tobacco Mosaic Virus (TMV). While specific data on this compound was not provided, it highlights the importance of structural characteristics in determining biological efficacy.
Case Study 2: Synthesis and Biological Evaluation
Research involving the synthesis of derivatives of this compound showed varying degrees of biological activity based on structural modifications. Compounds with specific substituents exhibited enhanced antimicrobial properties compared to their parent structures, suggesting that further exploration could yield more potent derivatives.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(oxolan-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-11-4-2-1-3-9(11)7-12(14)10-5-6-15-8-10/h1-4,10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKELVGDAWDAQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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